2-(2-Bromopropyl)-3-methylpyridine vs. 6-Methyl Positional Isomer: Structural and Procurement Differentiation
The 3-methyl substitution pattern on 2-(2-bromopropyl)-3-methylpyridine (CAS 1484682-58-7) is structurally distinct from the 6-methyl isomer 2-(2-bromopropyl)-6-methylpyridine (CAS 1342272-45-0) . Both compounds share identical molecular formula (C₉H₁₂BrN) and molecular weight (214.10 g/mol), but their different methyl group positioning on the pyridine ring alters the electronic density distribution and steric accessibility of the nitrogen atom [1].
| Evidence Dimension | Positional isomerism — methyl group substitution pattern |
|---|---|
| Target Compound Data | 3-methyl substitution on pyridine ring; CAS 1484682-58-7 |
| Comparator Or Baseline | 6-methyl substitution on pyridine ring; CAS 1342272-45-0 |
| Quantified Difference | Different CAS registry numbers; different substitution positions (3-position vs. 6-position relative to pyridine nitrogen) |
| Conditions | Structural identity verification via CAS registry and molecular structure comparison |
Why This Matters
The 3-methyl versus 6-methyl substitution pattern alters electronic and steric properties of the pyridine ring, which directly influences reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making the two isomers non-interchangeable for synthetic route fidelity.
- [1] PubChem. 2-(2-Bromopropyl)-3-methylpyridine. Compound Summary, CID 137701992. View Source
